molecular formula C21H20F3N3OS B2831230 N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626227-49-4

N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2831230
CAS No.: 626227-49-4
M. Wt: 419.47
InChI Key: LWPNHNQLHKMURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. Its core structure is derived from a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold, a fused ring system that is characteristic of several classes of kinase inhibitors Source . The molecule is strategically functionalized with key pharmacophores, including a trifluoromethyl group and a cyano group on the pyridine ring, which are known to enhance binding affinity and metabolic stability. The critical sulfanyl acetamide side chain, terminated with a benzyl group, is designed to act as a flexible linker that can occupy the hydrophobic back pocket of kinase ATP-binding sites, a common design strategy for Type II inhibitors that target the inactive DFG-out conformation of kinases Source . This molecular architecture suggests its primary research value lies in the targeted inhibition of specific oncogenic kinases, such as those in the BRAF or VEGFR families, which are pivotal in driving cellular proliferation and survival in various cancers Source . Consequently, this compound serves as a crucial chemical probe for elucidating kinase signaling pathways in vitro, supporting high-throughput screening campaigns to discover new anticancer agents, and serving as a lead structure for the rational design and synthesis of more potent and selective therapeutic candidates.

Properties

IUPAC Name

N-benzyl-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3OS/c22-21(23,24)19-15-9-5-2-6-10-17(15)27-20(16(19)11-25)29-13-18(28)26-12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-10,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPNHNQLHKMURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohepta[b]pyridine core, followed by the introduction of the cyano and trifluoromethyl groups. The final step involves the attachment of the benzyl and sulfanyl groups to the acetamide moiety.

    Cyclohepta[b]pyridine Core Formation: The core structure can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Cyano and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using reagents like cyanide salts and trifluoromethylating agents.

    Attachment of Benzyl and Sulfanyl Groups: The final step involves the reaction of the intermediate compound with benzyl halides and thiol reagents under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, benzyl halides, dichloromethane as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide serves as a building block for synthesizing more complex molecules. Its distinctive structure facilitates the exploration of new reaction pathways and the development of novel compounds. The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the introduction of additional functional groups or modifications of existing ones.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates that it may possess bioactive properties that allow it to interact with various biological targets. This interaction positions it as a candidate for drug discovery and development . Studies have shown its potential efficacy in modulating biological pathways, which could lead to therapeutic applications in treating diseases .

Medicine

In medicinal chemistry, this compound has demonstrated promise in preclinical studies as a therapeutic agent. Its ability to engage with specific molecular targets suggests potential applications in treating conditions such as cancer and neurological disorders. The unique structural features of the compound may enhance its selectivity and potency against particular targets .

Industrial Applications

From an industrial perspective, this compound is valuable in the development of new materials and as a precursor for synthesizing other important chemicals. Its versatility allows it to be utilized in various chemical processes, contributing to advancements in material science and chemical synthesis. The compound's reactivity makes it an asset in manufacturing settings where novel materials are required .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Synthesis Pathways : Research has outlined multiple synthetic routes for producing this compound efficiently while maintaining high yields. These methodologies often involve careful control of reaction conditions to optimize outcomes .
  • Biological Activity : Investigations into the compound's biological activity have revealed its potential to act on specific enzymes and receptors, leading to significant effects on cellular processes. This has implications for drug design targeting specific diseases .
  • Material Science Innovations : The compound's unique chemical properties have been leveraged in developing advanced materials with desirable characteristics for various industrial applications .

Mechanism of Action

The mechanism by which N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, while the sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

Core Ring Size: The cyclohepta[b]pyridine ring (7-membered) in the target compound vs. cycloocta[b]pyridine (8-membered) in CAS 626228-81-7 . Larger rings may increase conformational flexibility but reduce binding pocket compatibility in biological targets.

Substituent Effects :

  • Benzyl vs. Substituted Benzyl : The unsubstituted benzyl group in the target compound lacks the electron-withdrawing bromo (-Br) or electron-donating methyl (-CH₃) groups seen in analogs. This impacts electronic density and pharmacokinetic properties like logP (lipophilicity) .
  • Trifluoromethyl (-CF₃) : Present in all analogs, this group enhances metabolic stability and hydrophobic interactions in target binding .

Sulfur Linkage :

  • The sulfanyl (-S-) group in the acetamide moiety may facilitate hydrogen bonding or disulfide bridge formation, influencing solubility and target engagement .

Spectroscopic and Crystallographic Comparisons

NMR Analysis:

Evidence from analogous compounds (e.g., CAS 626227-38-1) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) induce distinct chemical shift perturbations in NMR spectra. For example:

  • The 4-bromo-2-methylphenyl group in CAS 626227-38-1 causes downfield shifts in region B due to electron-withdrawing effects, altering proton environments .
  • The benzyl group in the target compound likely produces intermediate shifts compared to methyl- or bromo-substituted analogs .

Crystallographic Refinement:

All compounds in this family rely on SHELXL for high-resolution structure determination. The program’s robustness in handling twinned data and hydrogen atom placement ensures accurate bond length and angle measurements, critical for structure-activity relationship (SAR) studies .

Functional Implications

Bioactivity :

  • The cyclohepta[b]pyridine core in the target compound may offer a balance between rigidity and flexibility, optimizing interactions with enzymes like kinases or cytochrome P450 isoforms.
  • Substituted benzyl groups (e.g., bromo in CAS 626227-38-1) could enhance target affinity but increase molecular weight and reduce bioavailability .

Lumping Strategy Relevance :

  • Compounds with similar structures (e.g., same core but varying substituents) may be grouped under a "lumped" category for computational modeling, as they share comparable reactivity and degradation pathways .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Sulfanyl-acetamide coupling : Reacting a thiol-containing intermediate (e.g., 3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol) with N-benzyl-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Cycloheptane-ring functionalization : Introducing the trifluoromethyl and cyano groups via nucleophilic substitution or palladium-catalyzed cross-coupling .
    Optimization Tips :
  • Use anhydrous solvents (DMF, THF) to prevent hydrolysis of sensitive groups.
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purify via column chromatography (silica gel, 5–10% MeOH in DCM) or recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; cycloheptane protons at δ 1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂F₃N₃OS: 478.1462) .
  • FTIR : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. How should this compound be stored to maintain stability during experimental workflows?

Methodological Answer:

  • Storage Conditions : Keep in airtight, light-protected containers at –20°C to prevent degradation .
  • Stability Tests : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition thresholds .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization assays) .
  • Antimicrobial Screening : Use broth microdilution (MIC assays against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Validate Target Engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .
  • Replicate Key Studies : Collaborate with independent labs to confirm results, addressing variables like compound purity (e.g., ≥95% by HPLC) .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to:
    • The benzyl group (e.g., halogen substituents for improved lipophilicity) .
    • The trifluoromethyl moiety (replace with –CF₂H or –OCF₃ to modulate electronic effects) .
  • Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., cyclooxygenase-2) .

Q. How can reaction yields be improved while minimizing by-products during scale-up?

Methodological Answer:

  • Catalytic Optimization : Replace stoichiometric bases (e.g., K₂CO₃) with catalytic DMAP or DBU .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., coupling reactions) to enhance reproducibility .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acetamide) and adjust reaction pH or solvent polarity .

Q. What mechanistic insights can be gained from studying its reactivity under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) and track degradation via HPLC. The sulfanyl group is prone to oxidation at pH >8 .
  • Reactivity Profiling : React with electrophiles (e.g., methyl iodide) to assess nucleophilic sites (e.g., pyridine nitrogen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.